N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-13-6-7-15(11-17(13)21)22-19(25)12-27-20-9-8-18(23-24-20)14-4-3-5-16(10-14)26-2/h3-11H,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPPEPBODASZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Pyridazine Core Formation
The pyridazine ring serves as the central scaffold, synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. For 6-(3-methoxyphenyl)pyridazin-3-amine intermediates, researchers employ a modified Taylor reaction using 3-methoxybenzaldehyde and diethyl oxalate in ethanol under reflux (78°C, 12 hr), achieving 72–76% yields. Subsequent sulfanyl group introduction occurs through thiol-disulfide exchange reactions with mercaptoacetic acid derivatives.
Table 1: Optimization of Pyridazine Ring Synthesis
| Parameter | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol, DMF, THF | Anhydrous DMF | +18% |
| Temperature (°C) | 60–110 | 85 | +12% |
| Catalyst | None, ZnCl₂, FeCl₃ | ZnCl₂ (0.5 eq) | +9% |
Thioacetamide Coupling via Mitsunobu Reaction
Coupling the pyridazine-thiol intermediate with N-(3-fluoro-4-methylphenyl)acetamide requires careful stereochemical control. The Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF (0°C to RT, 8 hr) achieves 68–74% yields, outperforming Ullmann-type couplings in reproducibility. Recent advances utilize polymer-supported reagents to streamline purification, reducing reaction time by 30% while maintaining 70% yield.
Intermediate Functionalization Strategies
Suzuki-Miyaura Cross-Coupling for Aryl Group Installation
Introduction of the 3-methoxyphenyl group at position 6 of the pyridazine ring relies on palladium-catalyzed cross-coupling. Optimized conditions employ Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and a 3:1 dioxane/water solvent system at 90°C for 24 hr, achieving 82% yield. Microwave-assisted protocols reduce reaction time to 45 minutes with comparable efficiency (79% yield).
Fluoromethyl Group Incorporation
The N-(3-fluoro-4-methylphenyl) moiety is introduced via nucleophilic aromatic substitution using Selectfluor® reagent. Kinetic studies reveal optimal fluorination occurs at −15°C in acetonitrile (89% conversion), followed by methylation with methyl iodide and K₂CO₃ in DMF (92% yield).
Process Optimization and Catalytic Systems
Solvent Effects on Reaction Kinetics
Comparative studies demonstrate that polar aprotic solvents (DMF, DMAc) accelerate thiol-acetamide coupling by 2.3× compared to ethereal solvents. However, DMF increases epimerization risks, necessitating strict temperature control below 40°C.
Table 2: Solvent Impact on Coupling Efficiency
| Solvent | Dielectric Constant | Reaction Time (hr) | Isomer Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 5.2 | 92.4 |
| THF | 7.5 | 9.8 | 98.1 |
| Toluene | 2.4 | 14.5 | 99.3 |
Transition Metal Catalyst Screening
Palladium-based systems (Pd(OAc)₂, PdCl₂(PPh₃)₂) remain dominant for cross-coupling steps, though nickel catalysts show promise for cost-sensitive production. NiCl₂(dppe) achieves 76% yield in model reactions, but requires stringent oxygen-free conditions.
Analytical Characterization Protocols
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O + 0.1% TFA) resolves synthetic impurities with 0.1% detection limits. Batch analyses reveal typical purity levels of 98.2–99.7% after recrystallization from ethyl acetate/hexane.
Structural Elucidation Techniques
¹H NMR (500 MHz, DMSO-d₆) displays characteristic signals: δ 8.72 (d, J=4.6 Hz, pyridazine H-5), 7.89 (m, fluorophenyl aromatic protons), 3.85 (s, OCH₃). High-resolution mass spectrometry confirms molecular ion at m/z 427.1243 [M+H]⁺ (calc. 427.1238).
Industrial Scalability Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that microreactor systems enhance heat transfer during exothermic coupling steps, improving yield consistency from ±5% to ±1.2% across batches. Total process time reduces from 48 hr (batch) to 9 hr (continuous).
Green Chemistry Metrics
E-factor analysis reveals solvent consumption dominates environmental impact (82% of total mass waste). Supercritical CO₂ extraction reduces solvent use by 40% while maintaining 95% recovery efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs and their features:
Key Observations:
- Substituent Effects on Lipophilicity: The 3-fluoro-4-methylphenyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to non-fluorinated analogs like the oxolan-2-ylmethyl derivative (logP ~2.5) .
- Solubility: Sulfonamide derivatives (e.g., N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide) exhibit higher aqueous solubility due to the polar sulfonamide group, whereas thioacetamide-based compounds (e.g., the target compound) rely on methoxy groups for moderate solubility .
- Crystallinity: The target compound’s structural isomer, N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, crystallizes in a triclinic system (Z=2), whereas the 3-methylphenyl analog adopts an orthorhombic system (Z=8), indicating substituent position critically influences packing efficiency .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reactants/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thioether formation | Pyridazin-3-yl chloride, NaSH, DMF, 80°C | 72 | >95% | |
| Acetamide coupling | EDCl, HOBt, DCM, RT | 85 | 98% |
Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control to minimize side reactions, and purification via column chromatography or recrystallization .
Basic: Which analytical techniques are used to confirm the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, fluorophenyl protons at δ 6.8–7.2 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 452.12) .
Advanced: How to design experiments to optimize reaction conditions for scale-up synthesis?
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, a central composite design can model the effect of temperature (60–100°C) and solvent polarity (DMF vs. THF) on thioether yield .
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to determine rate-limiting steps (e.g., slow nucleophilic substitution in pyridazine functionalization) .
- Contingency Planning : Include alternative reagents (e.g., EDCl vs. DCC for coupling) to mitigate batch-to-batch variability .
Advanced: How to resolve contradictions between predicted and observed biological activity data?
- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of analogs (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to identify critical functional groups. For example, reduced activity in analogs lacking the sulfur atom suggests thioether’s role in target binding .
- Target Validation : Use CRISPR knockout or siRNA to confirm involvement of hypothesized targets (e.g., kinase inhibition assays).
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) to rule out assay-specific artifacts .
Advanced: What crystallographic methods are employed for structural elucidation?
Q. Table 2: Crystallographic Data (Example)
| Parameter | Value | Reference |
|---|---|---|
| a, b, c (Å) | 18.220, 8.118, 19.628 | |
| β (°) | 108.76 | |
| Z | 8 |
Advanced: How to analyze thermodynamic and kinetic stability under physiological conditions?
- DSC/TGA : Measure decomposition temperature (>200°C indicates solid-state stability) .
- pH-Dependent Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. For example, acetamide hydrolysis at pH <3 requires formulation adjustments .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) to assess esterase-mediated cleavage risks .
Advanced: What computational methods support SAR and target identification?
- Molecular Docking (AutoDock Vina) : Model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with pyridazine N-atoms) .
- MD Simulations (GROMACS) : Assess binding mode stability over 100 ns trajectories .
- QM/MM Calculations : Evaluate electronic effects of fluorine substitution on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
